molecular formula C15H18N4O B13854022 3-Hydroxymethyl Imiquimod

3-Hydroxymethyl Imiquimod

Cat. No.: B13854022
M. Wt: 270.33 g/mol
InChI Key: YFBQHGXXFFUUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxymethyl Imiquimod is a chemical derivative of Imiquimod, a well-characterized immune response modifier that acts as a potent Toll-like receptor 7 (TLR7) agonist . Like its parent compound, this compound is intended for investigational use in immunology and oncology research, focusing on modulating innate and adaptive immune pathways. This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.Imiquimod is known to stimulate the immune system by binding to TLR7 on antigen-presenting cells, such as plasmacytoid dendritic cells and macrophages . This binding triggers a signaling cascade via the MyD88-dependent pathway, leading to the nuclear translocation of NF-κB and the subsequent production of key pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-6, IL-12) . The resulting localized inflammatory response and shift towards a T-helper 1 (Th1) phenotype are central to its observed antiviral and antitumoral effects in research models .The introduction of a hydroxymethyl group may alter the compound's physicochemical properties, such as solubility and bioavailability, offering a new avenue for research into structure-activity relationships and the development of novel immune-modulating agents . Researchers can utilize this derivative to explore its potential applications in studying the TLR7 pathway, antitumor immunity, and the treatment of viral infections in experimental settings. As with Imiquimod, handling should follow standard laboratory safety protocols, and researchers should be aware that activation of immune pathways can lead to robust inflammatory responses in model systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

4-(4-aminoimidazo[4,5-c]quinolin-1-yl)-3-methylbutan-1-ol

InChI

InChI=1S/C15H18N4O/c1-10(6-7-20)8-19-9-17-13-14(19)11-4-2-3-5-12(11)18-15(13)16/h2-5,9-10,20H,6-8H2,1H3,(H2,16,18)

InChI Key

YFBQHGXXFFUUAD-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)CN1C=NC2=C1C3=CC=CC=C3N=C2N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Imidazoquinolines

General Chemical Synthesis Pathways for Imidazoquinoline Core Structures

The construction of the foundational 1H-imidazo[4,5-c]quinoline core is a critical step in the development of this class of immune response modifiers. clockss.org Several synthetic strategies have been established, with the most common approaches involving the sequential construction of the fused heterocyclic system.

A prevalent and versatile method begins with a substituted quinoline (B57606) precursor. nih.govvulcanchem.com This pathway often involves the following key transformations:

Nitration: A quinoline-2,4-diol is subjected to nitration to introduce a nitro group at the 3-position, yielding 3-nitroquinoline-2,4-diol. nih.gov

Chlorination: The diol is then converted to a dichloro derivative, such as 2,4-dichloro-3-nitroquinoline, using a chlorinating agent like phenylphosphonic dichloride. nih.gov

Amination and Reduction: The 4-chloro group is displaced by an amine, and subsequent reduction of the nitro group yields a 3,4-diaminoquinoline intermediate. nih.govnih.gov

Cyclization: The final imidazole (B134444) ring is formed by reacting the diaminoquinoline with a one-carbon source, such as triphosgene (B27547) or various carboxylic acids, to afford the 1H-imidazo[4,5-c]quinoline scaffold. vulcanchem.comnih.gov

This multi-step sequence allows for the introduction of substituents on the quinoline ring at an early stage, providing a basis for a diverse library of analogues. nih.gov Alternative strategies, such as the use of microwave-assisted synthesis, have been employed to accelerate cyclization steps and improve reaction yields. vulcanchem.com A tandem multicomponent approach has also been described, utilizing copper-catalyzed reductive amination followed by oxidative amination to construct the N-fused heterocycles. researchgate.net

Targeted Synthesis of 3-Hydroxymethyl Imiquimod (B1671794) and Related Hydroxylated Analogues

3-Hydroxymethyl Imiquimod is a primary metabolite of Imiquimod. fda.govgoogle.com Its targeted synthesis, along with other hydroxylated analogues, is crucial for pharmacological and metabolic studies. The synthesis of these compounds often requires the specific introduction of a hydroxyl group, which can be challenging due to the potential for side reactions.

One common strategy involves the direct oxidation of a precursor. For instance, the synthesis of a C7-hydroxy analogue of Imiquimod was achieved via the demethylation of a C7-methoxy precursor using pyridine (B92270) hydrochloride. nih.gov A similar approach could theoretically be applied to a 3-methyl-substituted imidazoquinoline to yield the 3-hydroxymethyl derivative, though specific conditions would be critical to control the oxidation state.

Another key strategy involves incorporating the hydroxyl functionality early in the synthesis. Research has shown that introducing an alkyl hydroxyl group at the N1 position can enhance TLR8 activation. nih.gov This highlights the importance of synthesizing specific hydroxylated analogues to probe structure-activity relationships. For example, a series of N1-modified imidazoquinolines with hydroxyl groups at various positions on an alkyl chain were synthesized to evaluate their impact on TLR7 and TLR8 selectivity. nih.gov The synthesis of a C6 hydroxyl-substituted analogue has also been reported, indicating that various positions on the quinoline ring can be targeted for hydroxylation. cuni.cz The synthesis of R-842, a hydroxylated metabolite of Imiquimod, further underscores the interest in these specific derivatives. google.com

Strategies for Structural Modification and Functionalization of Imidazoquinoline Scaffolds

The imidazoquinoline scaffold presents multiple sites for structural modification, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. nih.govmdpi.comwiley-vch.de Key positions for functionalization include the N1 and C2 positions of the imidazole ring, and the C4 and C7 positions of the quinoline ring. nih.govnih.gov

Position Modification Strategy Purpose and Effect
N1-Position Alkylation, arylation, or attachment of functionalized side chains (e.g., with amino or hydroxyl groups). nih.govnih.govInfluences solubility, lipophilicity, and receptor selectivity (TLR7 vs. TLR8). nih.gov Basic substituents can improve TLR7/8 activity. nih.gov
C2-Position Introduction of alkyl groups (e.g., n-butyl) or other substituents via cross-coupling reactions. nih.govCritical for TLR7/8 agonistic activity. The C2-n-butyl group is important for the activity of many imidazoquinolines. nih.gov
C4-Position The primary amine at C4 is generally considered essential for activity. Modifications often lead to a loss of function. nih.govServes as a key interaction point with the biological target. Dimerization at this position can decrease TLR7 activity. ru.nl
C7-Position Introduction of electron-donating (methoxy, hydroxyl) or electron-withdrawing (chloro, nitrile) groups. nih.govModulates potency and cytokine profiles. C7-substitutions are well-tolerated and can enhance agonist activity. nih.gov

Recent strategies have also explored linking the imidazoquinoline scaffold to other molecules to create novel conjugates. For instance, linking a potent TLR7/8 agonist with gallic acid was shown to improve its binding affinity. acs.org Dimerization of the imidazoquinoline core at various positions (C4, C8, and N1) has also been investigated, with N1-aryl linked dimers showing potent dual TLR7/8 agonism. nih.gov These derivatization strategies demonstrate the chemical tractability of the imidazoquinoline scaffold for creating compounds with tailored biological profiles.

Metabolic Pathways and Biotransformation Studies in Preclinical Models

Preclinical studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of imidazoquinoline compounds. In vivo studies in animal models like rats, rabbits, and mice have shown that Imiquimod undergoes extensive biotransformation. fda.govfda.gov

The metabolism is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Studies using recombinant human CYP enzymes have identified CYP1A1 and CYP1A2 as the main enzymes responsible for Imiquimod metabolism. nih.gov This was further confirmed in human keratinocytes, where inducing these enzymes accelerated the clearance of Imiquimod and the formation of its metabolites. nih.gov

The major metabolic pathway is oxidation. The two principal metabolites identified in preclinical models are S-26704 and S-27700. fda.govfda.gov S-26704 is the common name for this compound, formed by the hydroxylation of the exocyclic methyl group attached to the imidazole ring. Further oxidation can occur, leading to other metabolic products. These metabolites, including S-26704, are also pharmacologically active and can induce cytokine production. fda.gov

Following administration, elimination is generally rapid. fda.gov After oral dosing in rats, the total recovery of radiolabeled compound in urine was between 27% and 49%. fda.gov Analysis of urine revealed numerous metabolites, with evidence of glucuronide conjugates, indicating that glucuronidation is another route of metabolism to enhance water solubility and facilitate excretion. fda.gov The oral bioavailability of the parent drug is often low due to extensive first-pass metabolism. fda.gov For example, in monkeys, the primary identified metabolite was the hydroxylated, active product S-26704. fda.gov These studies highlight that metabolism is a key factor influencing the systemic exposure and activity of imidazoquinoline-based compounds.

Molecular and Cellular Mechanisms of Action in Research Models

Toll-like Receptor Agonism: Specificity and Differential Activation of TLR7 and TLR8

3-Hydroxymethyl imiquimod (B1671794), an analogue of the imidazoquinoline (IMDQ) compound imiquimod, functions as a potent immune response modifier primarily through its interaction with Toll-like receptors (TLRs). chemrxiv.org These receptors are a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. chemrxiv.orgacs.org Specifically, 3-Hydroxymethyl imiquimod and its related analogues are known to target endosomal TLRs, namely TLR7 and TLR8. chemrxiv.orgacs.orggoogle.com

A significant focus of research has been to delineate the specificity of these compounds for either TLR7 or TLR8, as activation of each receptor can lead to distinct downstream immunological outcomes. acs.orgacs.org Structure-activity relationship studies on the imidazoquinoline scaffold have revealed that specific substitutions can dramatically alter the agonist profile. For instance, a para-hydroxymethyl substitution on the benzyl (B1604629) group at the N-1 position of the IMDQ scaffold results in a compound with high selectivity for human TLR7, showing marginal activity for human TLR8. chemrxiv.org This particular analogue demonstrated a 37-fold greater potency for human TLR7 than imiquimod itself. chemrxiv.org In contrast, a bio-isosteric para-aminomethyl analogue was found to be a dual agonist for both TLR7 and TLR8. chemrxiv.org This highlights the critical role of specific functional groups in determining receptor selectivity. Molecular modeling suggests that the presence of an amino functionality in the benzyl group is associated with TLR8 activity, while TLR7-biased activity is driven by the formation of multiple hydrogen bonds with TLR7 that are not formed with TLR8. chemrxiv.org

The differential expression of TLR7 and TLR8 across various immune cell populations further underscores the importance of agonist specificity. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, whereas TLR8 is highly expressed in myeloid cells like monocytes and myeloid dendritic cells (mDCs). google.cominvivogen.com Therefore, a TLR7-selective agonist like the para-hydroxymethyl imiquimod analogue would be expected to primarily stimulate responses in pDCs and B cells, while a dual agonist would activate a broader range of immune cells. chemrxiv.orggoogle.com

Toll-like receptors 3, 7, 8, and 9 are uniquely localized within the endosomal compartments of immune cells. chemrxiv.orgacs.org This intracellular positioning allows them to survey the contents of phagocytosed materials for foreign nucleic acids, such as viral single-stranded RNA (ssRNA), which is a natural ligand for TLR7 and TLR8. acs.orginvivogen.com Synthetic agonists like this compound mimic these natural ligands, binding to the receptors within the endosome. invivogen.comnih.gov

Upon binding of an agonist, TLRs undergo a conformational change, leading to their dimerization and the recruitment of adaptor proteins to their cytoplasmic Toll/interleukin-1 receptor (TIR) domains. unimi.it This initiation of the signaling cascade occurs within the endosomal compartment. The acidic environment of the endosome is thought to be important for the activation of these TLRs. acs.org Some research suggests that modifications to TLR agonist molecules, such as the installation of an amine group, may help to sequester the drug in this acidic environment, thereby enhancing its potency. acs.org The activation dynamics involve the assembly of a signaling complex that ultimately leads to the activation of transcription factors and the subsequent expression of immune response genes. unimi.it

The development of various analogues of imiquimod has allowed for a detailed comparison of their TLR7 and TLR8 agonist profiles. As mentioned, the para-hydroxymethyl imiquimod analogue is a highly selective TLR7 agonist. chemrxiv.org Other modifications to the imidazoquinoline scaffold have yielded compounds with varying degrees of TLR7 and TLR8 activity, including dual agonists and TLR8-selective agonists.

For example, a structure-activity relationship study of the TLR7-active imidazoquinoline scaffold, starting with 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ), led to the identification of the para-hydroxymethyl analogue with an EC50 value of 0.23 µM for human TLR7 and significantly lower activity for human TLR8. chemrxiv.org This demonstrates a clear bias towards TLR7 activation. In another study, truncation of a C-7 alcohol to a hydroxymethyl group on a different scaffold resulted in a compound that was equipotent for both TLR7 and TLR8. acs.org This finding was notable as it provided a balanced dual agonist profile. The stereochemistry at this position was also found to be crucial, with the S-isomer being significantly more potent than the R-isomer for both receptors. acs.org

The table below summarizes the agonist profiles of selected imidazoquinoline analogues from research findings.

CompoundTarget Receptor(s)Relative Potency/SelectivityReference
para-Hydroxymethyl Imiquimod Analogue TLR7EC50 of 0.23 µM for human TLR7, 37-fold more potent than imiquimod, with marginal activity for human TLR8. chemrxiv.org
para-Aminomethyl Imiquimod Analogue TLR7 and TLR8Dual agonist. chemrxiv.org
Compound 14 (C-7 hydroxymethyl pyrimidoindole) TLR7 and TLR8Equipotent for TLR7 and TLR8. acs.org
Compound 15 (R-isomer of Compound 14) TLR7 and TLR8Significantly less potent than the S-isomer (Compound 14). acs.org
Imiquimod TLR7Parent compound, acts as a TLR7 agonist. chemrxiv.orgnih.gov
Resiquimod (R848) TLR7 and TLR8Dual TLR7 and TLR8 agonist. invivogen.com

Downstream Signaling Pathways Activation Initiated by TLR Engagement

The binding of this compound and its analogues to TLR7 and/or TLR8 initiates a cascade of intracellular signaling events. chemrxiv.orgacs.orggoogle.com This signaling is crucial for translating the initial receptor engagement into a robust immune response.

The downstream signaling of both TLR7 and TLR8 is predominantly mediated through the myeloid differentiation primary response 88 (MyD88) adaptor protein. invivogen.comunimi.itthe-hospitalist.org Upon agonist-induced TLR dimerization, MyD88 is recruited to the TIR domain of the receptor. unimi.it This recruitment is a critical step that initiates the formation of a larger signaling complex known as the Myddosome.

The Myddosome further recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1. researchgate.netresearchgate.net IRAK4, a serine-threonine kinase, plays a central role in the MyD88-dependent pathway and is essential for the subsequent activation of other downstream molecules. researchgate.net Activated IRAKs then interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. unimi.it The activation of TRAF6 leads to the activation of transforming growth factor-β-activated kinase 1 (TAK1), which in turn activates two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. frontiersin.org

The signaling cascades originating from TLR7/8 engagement converge on the activation of key transcription factors, including NF-κB and interferon regulatory factors (IRFs). chemrxiv.orggoogle.comresearchgate.net These transcription factors are responsible for inducing the expression of a wide array of genes involved in the inflammatory and antiviral response. frontiersin.org

Activation of the TAK1 complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins. frontiersin.org This releases the NF-κB heterodimer (typically p50-p65) from its inactive state in the cytoplasm, allowing it to translocate to the nucleus. researchgate.netfrontiersin.org Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines and chemokines. researchgate.netfrontiersin.org Studies have shown that imiquimod treatment leads to the phosphorylation of IκBα and the activation of NF-κB in a TLR7-dependent manner. researchgate.net

In parallel, the MyD88-dependent pathway also leads to the activation of IRFs. invivogen.comunimi.it For TLR7 and TLR9, this involves the formation of a complex between MyD88, IRAK4, IRAK1, and TRAF6, which then associates with IRF7. unimi.it This leads to the phosphorylation, dimerization, and nuclear translocation of IRF7. unimi.itresearchgate.net In the nucleus, IRF7 is a master regulator of type I interferon (IFN) gene expression, such as IFN-α and IFN-β. unimi.it The activation of both NF-κB and IRFs ensures a comprehensive immune response encompassing both inflammation and antiviral states. frontiersin.org

Induction of Pro-inflammatory Cytokine and Type I Interferon Responses

The culmination of the TLR7/8 signaling cascade is the production and secretion of a broad spectrum of cytokines and chemokines. chemrxiv.orgacs.orggoogle.comacs.orgresearchgate.netnih.govsci-hub.box The specific profile of induced cytokines can depend on the TLR agonist's selectivity for TLR7 versus TLR8. acs.orgacs.org

Activation of TLR7, for which the para-hydroxymethyl imiquimod analogue shows high selectivity, is particularly potent at inducing the production of type I interferons, especially IFN-α, from pDCs. chemrxiv.orgacs.org Type I IFNs are crucial for establishing an antiviral state in surrounding cells and for modulating the adaptive immune response. nih.gov In addition to type I IFNs, TLR7 agonism also leads to the production of various pro-inflammatory cytokines. nih.govsci-hub.box

Dual TLR7/8 agonists, such as the para-aminomethyl imiquimod analogue, induce a broader cytokine response due to the activation of both receptor pathways. chemrxiv.orgacs.org TLR8 activation, prominent in myeloid cells, is known to be a strong inducer of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). acs.orgresearchgate.net Therefore, dual agonists can elicit a potent inflammatory response alongside the antiviral effects of type I IFNs. acs.org

Research has demonstrated that imiquimod and its analogues can induce the expression of a range of cytokines including:

Type I Interferons: IFN-α, IFN-β acs.orgnih.govsci-hub.box

Pro-inflammatory Cytokines: TNF-α, IL-1β, IL-6, IL-8, IL-12, IL-33 acs.orgresearchgate.netnih.govsci-hub.box

Chemokines: which attract other immune cells to the site of inflammation. nih.gov

The table below provides a summary of cytokines induced by TLR7/8 agonists based on research findings.

Cytokine/ChemokineInducing Agonist(s)Primary Producing Cell Type(s)Reference
IFN-α TLR7 and dual TLR7/8 agonistsPlasmacytoid Dendritic Cells acs.orgsci-hub.box
IFN-β TLR7 and dual TLR7/8 agonistsVarious immune cells, bronchial epithelial cells nih.gov
TNF-α TLR8 and dual TLR7/8 agonistsMyeloid cells (monocytes, mDCs), keratinocytes acs.orgresearchgate.net
IL-1β TLR8 and dual TLR7/8 agonistsMyeloid cells nih.gov
IL-6 TLR7 and dual TLR7/8 agonistsVarious immune cells, bronchial epithelial cells nih.govsci-hub.box
IL-8 TLR7 and dual TLR7/8 agonistsBronchial epithelial cells, keratinocytes researchgate.netnih.gov
IL-12 TLR8 and dual TLR7/8 agonistsMyeloid cells frontiersin.org

Regulation of Cytokine and Chemokine Gene Expression (e.g., IFN-α, IL-1β, IL-6, IL-8, IL-12, TNF-α, IFN-γ)

This compound, a derivative of Imiquimod, is recognized as an immune response modifier. Its mechanism of action is rooted in its ability to stimulate the innate and adaptive immune systems, primarily through the activation of Toll-like receptor 7 (TLR7). wikipedia.orgdrugbank.com This activation triggers a cascade of signaling events within various immune cells, leading to the production of a wide array of cytokines and chemokines. wikipedia.orgdrugbank.com

In preclinical research models, the application of Imiquimod has been shown to induce the gene expression of several key cytokines. Studies have demonstrated the upregulation of interferon-alpha (IFN-α), a critical component of the antiviral response. drugbank.commedicaljournals.se In addition to IFN-α, Imiquimod stimulates the expression of other pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). medicaljournals.senih.govnih.gov The induction of these cytokines contributes to the activation and recruitment of various immune cells to the site of application, initiating a localized inflammatory response. medicaljournals.seresearchgate.net

Furthermore, Imiquimod indirectly promotes the production of Interferon-gamma (IFN-γ). medicaljournals.se It achieves this by inducing cytokines like IL-12, which in turn stimulate T-helper 1 (Th1) cells to produce IFN-γ. medicaljournals.seijpgderma.org This shift towards a Th1-mediated immune response is a hallmark of Imiquimod's immunomodulatory activity. ijpgderma.org The coordinated expression of this diverse set of cytokines and chemokines orchestrates a robust immune response against targeted cells.

Cytokine/ChemokineEffect of this compound (via Imiquimod studies)Key References
IFN-α Induces gene expression medicaljournals.se, drugbank.com, nih.gov
IL-1β Induces gene expression nih.gov, nih.gov
IL-6 Induces gene expression nih.gov, nih.gov, wikipedia.org
IL-8 Induces gene expression nih.gov, nih.gov
IL-12 Induces gene expression medicaljournals.se, ijpgderma.org, ijdvl.com
TNF-α Induces gene expression medicaljournals.se, nih.gov, nih.gov
IFN-γ Indirectly stimulates production via Th1 cells medicaljournals.se, ijpgderma.org

Mechanisms of Type I Interferon Production

The production of type I interferons (IFNs), particularly IFN-α, is a central aspect of the mechanism of action of Imiquimod and its derivatives. medicaljournals.se This process is primarily mediated through the activation of Toll-like receptor 7 (TLR7), which is highly expressed in plasmacytoid dendritic cells (pDCs). drugbank.comnih.gov

Upon binding to TLR7 within the endosomal compartments of pDCs, Imiquimod initiates a signaling cascade that involves the recruitment of the adaptor protein MyD88. drugbank.com This leads to the formation of a signaling complex that includes IRAK4, IRAK1, and TRAF6, ultimately resulting in the activation of the transcription factor IRF7. drugbank.com Activated IRF7 translocates to the nucleus and binds to the promoter regions of type I IFN genes, driving their transcription and subsequent protein secretion. drugbank.com

Research has shown that Imiquimod stimulates the expression of multiple IFN-α subtype genes, including IFNA1, IFNA2, IFNA5, IFNA6, and IFNA8, as well as the IFNB gene. nih.gov This broad induction of type I IFNs plays a crucial role in establishing an antiviral state and activating downstream immune effector functions. medicaljournals.senih.gov The signaling pathway activated by Imiquimod to induce type I IFN production shares similarities with the pathways triggered by viral infections, highlighting its role as a viral mimic in activating innate immunity. nih.gov

Immune Cell Activation and Functional Modulation in Preclinical Systems

Plasmacytoid Dendritic Cell (pDC) Activation and Cytokine Secretion

Plasmacytoid dendritic cells (pDCs) are key players in the immune response initiated by this compound, acting as the primary producers of type I interferons in response to TLR7 agonists. nih.gov In preclinical studies, Imiquimod and its analogs have been shown to directly activate human pDCs. nih.gov This activation leads to a significant secretion of IFN-α and IFN-ω from purified pDCs. nih.gov

Beyond type I interferons, activated pDCs also produce a range of other important cytokines and chemokines. For instance, the more potent TLR7 agonist, resiquimod, which shares a similar mechanism with Imiquimod, stimulates pDCs to secrete Tumor Necrosis Factor-alpha (TNF-α) and the chemokine IP-10 (CXCL10). nih.gov This chemokine is instrumental in recruiting other immune cells, such as T cells, to the site of inflammation. researchgate.net

Furthermore, TLR7 activation promotes the maturation of pDCs. This is evidenced by the enhanced expression of co-stimulatory molecules and CCR7, a chemokine receptor crucial for the migration of pDCs to lymph nodes. nih.gov This maturation process is more effectively induced by TLR7 agonists compared to survival factors like IL-3 or IFN-α alone, demonstrating the direct and potent effect of these compounds on pDC function. nih.gov

Macrophage and Monocyte Activation

In preclinical research, Imiquimod has been demonstrated to activate macrophages and monocytes, which are critical components of the innate immune system. medicaljournals.se This activation is a key part of its immunomodulatory effects. medicaljournals.se Upon stimulation with Imiquimod, macrophages are induced to secrete various cytokines and other effector molecules. medicaljournals.se

Studies have shown that TLR7 activation in human monocyte-derived macrophages can trigger the production of pro-inflammatory cytokines. nih.gov For example, co-culture experiments have revealed that monocytes treated with Imiquimod and IFN-α can promote astrocyte secretion of MCP-1, IL-6, and IP-10, with monocyte-derived IL-1β being a critical mediator in this process. nih.gov This highlights the role of activated monocytes in amplifying inflammatory signals within tissues.

Langerhans Cell Maturation, Migration, and Antigen Presentation Enhancement

Langerhans cells (LCs), the primary antigen-presenting cells (APCs) in the epidermis, are significantly influenced by Imiquimod. nih.govcapes.gov.br Preclinical studies have shown that topical application of Imiquimod induces changes in LC morphology and promotes their migration. nih.gov Following treatment, the density of LCs in the epidermis decreases, while the remaining cells appear larger and more dendritic, suggesting an activated state. nih.gov

A key function modulated by Imiquimod is the migration of LCs from the skin to the draining lymph nodes. medicaljournals.senih.gov This migration is a crucial step for initiating an adaptive immune response, as it allows LCs to present processed antigens to T lymphocytes. nih.govcapes.gov.br The enhanced migration of LCs is associated with an enhanced allergic contact hypersensitivity response, further indicating a heightened state of immune readiness. nih.gov

Natural Killer (NK) Cell Activation and Cytolytic Activity

Natural Killer (NK) cells, which are cytotoxic lymphocytes of the innate immune system, are also activated by Imiquimod. wikipedia.orgmedicaljournals.se This activation is largely an indirect effect, mediated by the cytokines produced in response to TLR7 stimulation. medicaljournals.se Cytokines such as IFN-α and IL-12, which are induced by Imiquimod, are known to be potent activators of NK cells. medicaljournals.seijpgderma.org

Activated NK cells exhibit enhanced cytolytic activity, meaning they are more effective at killing target cells, such as virus-infected cells and tumor cells. thermofisher.comallcells.com The mechanism of killing involves the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target cell. allcells.comnih.gov Imiquimod has been shown to upregulate NK cell activity, in part, through the induction of 2',5'-oligoadenylate synthetase. ijdvl.com

T-cell Response Modulation and Th1 Polarization

In research models, this compound, commonly known as Imiquimod, functions as a potent immune response modifier that significantly influences T-cell activity, primarily through indirect mechanisms. medicaljournals.se It does not directly stimulate T-cell division or cytokine production. medicaljournals.se Instead, its effects are mediated through the activation of innate immune cells, which in turn orchestrate a T-cell response characterized by a strong polarization towards a T-helper type 1 (Th1) phenotype. medicaljournals.senih.gov This cell-mediated pathway is crucial for controlling viral infections and tumors. skintherapyletter.com

The process begins with Imiquimod's activation of Toll-like receptor 7 (TLR7) on antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and Langerhans cells. nih.govnih.gov This TLR7 engagement triggers the secretion of a suite of pro-inflammatory cytokines, most notably Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12 (IL-12). medicaljournals.senih.gov These cytokines create an environment that bridges the innate and acquired immune systems, steering the adaptive response. nih.gov

The induction of a Th1 response is a key outcome. mdpi.com IFN-α and IL-12 are critical in this process. nih.gov Research has shown that IFN-α can upregulate the expression of the IL-12 receptor on Th1 cells. medicaljournals.seskintherapyletter.com This enhanced responsiveness to IL-12, a primary driver of Th1 differentiation, promotes the production of IFN-gamma (IFN-γ) by the T-cells. medicaljournals.seskintherapyletter.com IFN-γ is a hallmark cytokine of the Th1 response, essential for activating cytotoxic T-lymphocytes (CTLs or CD8+ T-cells) and other components of cell-mediated immunity. skintherapyletter.comnih.gov In addition to promoting the Th1 pathway, Imiquimod has been observed to suppress the humoral arm of immunity by inhibiting the production of Th2-associated cytokines like IL-4 and IL-5. medicaljournals.se

Studies on human squamous cell carcinomas (SCC) treated with Imiquimod revealed dense T-cell infiltrates within the tumors. nih.gov T-cells isolated from these treated tumors produced significantly more IFN-γ, granzyme, and perforin compared to T-cells from untreated tumors, indicating enhanced effector function. nih.gov Similarly, a pilot study in melanoma patients showed that topical Imiquimod treatment was associated with an increase in both CD4+ and CD8+ T-cells in the skin. nih.gov

Key Cytokines in Imiquimod-Induced Th1 Polarization

CytokineProducing Cells (Primary)Role in Th1 PolarizationReference
IFN-αPlasmacytoid Dendritic Cells (pDCs)Induces IL-12 receptor expression on T-cells; inhibits Th2 response. medicaljournals.senih.govskintherapyletter.com
IL-12Dendritic Cells, MacrophagesPrime driver of Th1 cell differentiation from naive CD4+ T-cells. medicaljournals.senih.gov
TNF-αDendritic Cells, MacrophagesPro-inflammatory; supports immune cell recruitment and activation. medicaljournals.senih.gov
IFN-γTh1 cells, CD8+ T-cells, NK cellsHallmark effector cytokine of Th1 response; activates macrophages and CTLs. medicaljournals.seskintherapyletter.comnih.gov

Summary of Research Findings on T-cell Modulation

Research Model/Study TypeKey FindingsReference
Human Squamous Cell Carcinoma (SCC)Imiquimod treatment led to dense T-cell infiltrates; isolated T-cells showed increased IFN-γ, granzyme, and perforin production and reduced IL-10. nih.gov
High-Risk Melanoma Pilot StudyTopical application increased CD4+ and CD8+ T-cells in the treated skin and CD4+ T-cells in sentinel lymph nodes. nih.gov
In Vitro Human Cell SystemsImiquimod indirectly stimulates IFN-γ production and inhibits the Th2 cytokine IL-5. medicaljournals.seskintherapyletter.com
Breast Cancer Skin MetastasesResponse to Imiquimod was associated with enhanced Th1 skewing and CD8+ T-cell homing to the tumor. sci-hub.se

Preclinical Efficacy Research in in Vitro and in Vivo Disease Models Non Human

Evaluation in Immune Activation Assays (in vitro)

In vitro studies have been crucial in elucidating the mechanisms by which imiquimod (B1671794) activates immune cells. These assays have shown that imiquimod is a potent inducer of a wide range of cytokines and can effectively promote the maturation of antigen-presenting cells. nih.govdermnetnz.org

Imiquimod has been extensively shown to induce the production of various pro-inflammatory cytokines. nih.govcda-amc.ca As an agonist of Toll-like receptor 7 (TLR7), imiquimod activates immune cells, leading to the secretion of key cytokines involved in antiviral and antitumor responses. wikipedia.org

Studies using peripheral blood mononuclear cells (PBMCs), as well as purified monocytes, macrophages, and dendritic cells, have demonstrated that imiquimod potently induces the synthesis of interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). nih.govnih.govpharmacompass.com For instance, research has shown that both imiquimod and its analog, resiquimod, stimulate human peripheral blood mononuclear cells to produce significant levels of IFN-α and TNF. nih.gov Further investigations in murine models revealed that topical application of imiquimod led to the upregulation of TNF-α, IL-1β, and IL-6 mRNA and protein expression in the skin. nih.gov This cytokine induction is a key component of the innate immune response and is largely responsible for imiquimod's indirect antiviral and antitumor effects. nih.gov

The table below summarizes the key cytokines induced by imiquimod in various in vitro and in vivo preclinical models.

CytokineCell Type/ModelFinding
IFN-αHuman PBMCs, MacrophagesPotent induction observed. nih.govpharmacompass.com
TNF-αHuman PBMCs, Murine SkinSignificant production upon stimulation. pharmacompass.comnih.gov
IL-6Human PBMCs, Murine SkinUpregulation of mRNA and protein expression. pharmacompass.comnih.gov
IL-1βMurine SkinIncreased expression levels after treatment. nih.gov
IL-12Human PBMCsInduction observed in preclinical studies. nih.gov
IL-17AHuman Skin ExplantsPromoted higher protein and mRNA levels. drugs.com

Imiquimod has been shown to enhance the maturation and function of antigen-presenting cells (APCs), such as dendritic cells and Langerhans cells. nih.govwikipedia.org This is a critical step in bridging the innate and adaptive immune responses.

In vitro and in vivo studies have demonstrated that imiquimod upregulates the expression of co-stimulatory molecules on the surface of dendritic cells, including CD40, CD80, and CD86. This increased expression enhances the ability of APCs to activate T cells, thereby promoting a robust cell-mediated immune response. pharmacompass.com Furthermore, there is evidence that imiquimod can lead to the activation of Langerhans cells, which then migrate from the skin to local lymph nodes to activate the adaptive immune system. drugbank.com In mouse models, the combination of imiquimod with ovalbumin was found to significantly increase the expression of CD40 on B cells, which also function as APCs. wikipedia.org

The following table outlines the effects of imiquimod on the expression of key co-stimulatory and maturation markers on antigen-presenting cells.

MoleculeCell TypeEffect
CD40Dendritic Cells, B CellsUpregulation of expression. wikipedia.org
CD80Dendritic CellsUpregulation of expression.
CD86Dendritic CellsUpregulation of expression.
MHC class IIB CellsNo significant difference observed in one study. wikipedia.org

Antiviral Research in Animal Models

Imiquimod's ability to stimulate a potent immune response has translated into significant antiviral efficacy in various animal models of viral diseases. pharmacompass.comresearchgate.net

The guinea pig model of genital herpes has been instrumental in demonstrating the antiviral efficacy of imiquimod against HSV. fda.govnih.gov In these models, intravaginal application of imiquimod has been shown to reduce primary lesions, decrease virus shedding, and lower the viral content in spinal cords of infected animals. fda.gov Notably, imiquimod was effective against infections with HSV-1, HSV-2, and even acyclovir-resistant strains. fda.gov

Furthermore, studies have indicated that imiquimod can be used as an effective adjuvant for immunotherapy against recurrent genital HSV infection in guinea pigs. When combined with an HSV glycoprotein (B1211001) vaccine, imiquimod significantly reduced the recurrence of lesions compared to the vaccine alone.

The antiviral activity of imiquimod has also been evaluated in the context of HPV-associated diseases. In animal models, imiquimod has shown the ability to inhibit HPV replication, leading to the regression of condylomas. This effect is attributed to the local induction of cytokines and the stimulation of a cell-mediated immune response against HPV-infected cells.

In a murine model using an orthotopic HPV16 E6/E7+ syngeneic tumor, the combination of a therapeutic HPV DNA vaccine with topical imiquimod was found to enhance antitumor immunity. drugbank.com This combination led to an increase in E7-specific CD8+ T cell immune responses, resulting in improved antitumor effects and prolonged survival in the treated mice. drugbank.com

The primary mechanism of imiquimod's antiviral activity is the indirect stimulation of the host's immune system. pharmacompass.com It does not directly target the virus itself. The antiviral state is established through the induction of a cascade of cytokines, most notably IFN-α, which has well-known antiviral properties. pharmacompass.comresearchgate.net

This cytokine induction leads to the activation of various immune cells, including natural killer cells, macrophages, and T cells, which are crucial for clearing virally infected cells. nih.gov Imiquimod enhances cell-mediated immunity, which is particularly important for controlling intracellular pathogens like viruses. pharmacompass.com In the context of HPV, imiquimod is thought to stimulate a wart-specific, cell-mediated immune response, analogous to the enhancement of HSV-specific immunity seen in guinea pig models. pharmacompass.com By increasing the expression of major histocompatibility complex (MHC) class I antigens, imiquimod can enhance the presentation of viral antigens to T cells, favoring the development of a Th1-type immune response that is effective at clearing viral infections. pharmacompass.com

Antitumor Research in Animal Models and Cell Lines

Antitumor Research in Animal Models and Cell Lines

Research into the antitumor properties of Imiquimod, the parent compound of 3-Hydroxymethyl Imiquimod, has demonstrated significant efficacy in various preclinical models. As an active metabolite, the therapeutic effects observed with Imiquimod are indicative of the activity of this compound. These studies have primarily focused on its role as an immune response modifier.

In preclinical settings, topical application of Imiquimod has been shown to be effective in treating skin tumors. In a mouse model of melanoma, topical Imiquimod treatment led to the clearance of tumors. Current time information in Hampshire County, US. This effect was observed to be dependent on the recruitment and activation of specific immune cells. Current time information in Hampshire County, US. The compound is approved for the treatment of superficial basal cell carcinoma (sBCC) in humans, and its efficacy in animal models has been a crucial component of its development. Current time information in Hampshire County, US. Studies in mice have shown that Imiquimod can inhibit tumor growth through the induction of interferons and other cytokines.

Beyond its immune-modulating effects, Imiquimod has been shown to directly induce apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic activity has been observed in various neoplastic cell lines.

In human melanoma cell lines (BLM and MV3), Imiquimod treatment was found to induce apoptosis. This process was associated with mitochondrial dysregulation, including a rapid loss of the mitochondrial membrane potential and the release of cytochrome c. Furthermore, the apoptotic mechanism was linked to the induction of endoplasmic reticulum (ER) stress, characterized by an increase in intracellular calcium release and the activation of the PERK signaling pathway.

Studies on a human basal cell carcinoma cell line (BCC/KMC1) revealed that Imiquimod-induced apoptosis is dependent on the tumor suppressor protein p53. fda.gov The mechanism involves the production of reactive oxygen species (ROS), which in turn stimulates the ATM/ATR signaling pathways, leading to the activation of p53. fda.gov This activation of p53-dependent apoptosis was observed to be independent of Toll-like receptor (TLR) 7 and 8 signaling. fda.gov

The table below summarizes the key findings related to Imiquimod-induced apoptosis in different cancer cell lines.

Cell LineCancer TypeKey Apoptotic Mechanisms Observed
BLMMelanomaMitochondrial dysregulation, ER stress, PERK pathway activation
MV3MelanomaMitochondrial dysregulation, ER stress, PERK pathway activation
BCC/KMC1Basal Cell Carcinomap53-dependent apoptosis, ROS production, ATM/ATR pathway activation

The primary mechanism behind the antitumor effects of Imiquimod and its active metabolites is the potent stimulation of the immune system. This is achieved through its action as an agonist for Toll-like receptor 7 (TLR7).

Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs), triggers a cascade of downstream signaling events. Current time information in Hampshire County, US. In mouse models of melanoma, topical Imiquimod treatment was shown to cause dermal mast cells to secrete the chemokine CCL2 in a TLR7-dependent manner. This chemokine is crucial for recruiting pDCs to the tumor site. Current time information in Hampshire County, US.

Once recruited, these Imiquimod-activated pDCs produce large amounts of type I interferons (IFN-α/β). Current time information in Hampshire County, US. This interferon signaling acts in an autocrine fashion, causing the pDCs to upregulate cytotoxic molecules such as granzyme B and TRAIL. Current time information in Hampshire County, US. This process transforms the pDCs into killer cells capable of directly eliminating tumor cells, a mechanism that can function independently of the adaptive immune system. Current time information in Hampshire County, US.

Further studies have highlighted that Imiquimod also activates other immune cells, including Langerhans cells, natural killer (NK) cells, and macrophages. skintherapyletter.com It enhances the migration of Langerhans cells to regional lymph nodes, which is a critical step for initiating an adaptive immune response. skintherapyletter.com The induction of a suite of cytokines, including IFN-α, tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1, IL-6, IL-8, IL-12), creates a pro-inflammatory tumor microenvironment that is hostile to cancer cells.

Adjuvant Activity in Vaccine Research (Preclinical)

The potent immune-stimulating properties of Imiquimod and its active hydroxylated metabolites make them attractive candidates for use as vaccine adjuvants. Adjuvants are substances that enhance the body's immune response to an antigen.

Enhancement of Adaptive Immune Responses in Animal Models

Preclinical studies in animal models have demonstrated that Imiquimod can significantly enhance adaptive immune responses when used in conjunction with vaccines. For instance, in a study involving a therapeutic HPV DNA vaccine in mice, the combination with Imiquimod led to an enhancement of E7-specific CD8+ T cell immune responses. skintherapyletter.com This heightened T-cell response is critical for clearing virally infected cells and tumors.

In another study using a DNA vaccine for HIV-1 in a mouse model, Imiquimod was used as an adjuvant to study the effect of dendritic cell (DC) stimulation. The results showed that low concentrations of Imiquimod effectively stimulated the magnitude of the T-cell immune response, as measured by the frequency of IFN-γ-secreting cells. lsu.edu

Specific Antibody Production and Immune Cell Responses to Antigens

Imiquimod has also been shown to augment humoral immunity, which involves the production of antibodies by B cells. In mouse studies with an influenza vaccine, the combination with Imiquimod induced an expedited and augmented production of virus-neutralizing antibodies. This effect was associated with the rapid differentiation of naive B cells into antigen-specific antibody-producing cells.

The table below summarizes the effects of Imiquimod as a vaccine adjuvant in preclinical models.

Vaccine ModelAnimal ModelKey Adjuvant Effects Observed
HPV DNA VaccineMouseEnhanced E7-specific CD8+ T cell immune responses
HIV-1 p55 gag DNA VaccineMouseIncreased magnitude of T-cell immune response (IFN-γ secreting cells)
Inactivated Influenza VirusMouseExpedited and augmented production of virus-neutralizing antibodies (IgM, IgG), increased activated B cells

Research in Inflammatory Skin Disease Models (Preclinical, e.g., Psoriasis-like)

No preclinical research data is currently available for this compound in models of inflammatory skin diseases.

Imiquimod-Induced Psoriasis-Like Dermatitis Mouse Models

There are no studies available that specifically investigate the effects of this compound in the imiquimod-induced psoriasis-like dermatitis mouse model. Research in this area has been conducted using Imiquimod. This model is characterized by the topical application of imiquimod cream to the skin of mice, which induces a robust inflammatory response mimicking many features of human psoriasis. Key characteristics of this model include epidermal thickening (acanthosis), scaling, and erythema, which are driven by an influx of various immune cells. The pathogenesis in this model is known to be highly dependent on the IL-23/IL-17 inflammatory axis.

Modulation of Inflammatory Cytokines and Cellular Infiltration in Animal Models

Specific data on how this compound modulates inflammatory cytokines and cellular infiltration in animal models of skin inflammation is not available. In the context of the parent compound, Imiquimod, studies in the psoriasis-like dermatitis mouse model have shown significant alterations in the cytokine milieu and immune cell populations within the inflamed skin.

Inflammatory Cytokines:

The application of Imiquimod leads to the upregulation of key pro-inflammatory cytokines that are central to the pathogenesis of psoriasis. This includes:

Interleukin-23 (IL-23): A critical cytokine that promotes the development and maintenance of Th17 cells.

Interleukin-17 (IL-17): A hallmark cytokine of Th17 cells that drives keratinocyte proliferation and the production of other inflammatory mediators.

Tumor Necrosis Factor-alpha (TNF-α): A pleiotropic cytokine involved in systemic inflammation and the activation of various immune cells.

Interleukin-6 (IL-6): A cytokine with diverse roles in inflammation and immune regulation.

Cellular Infiltration:

The inflammatory environment induced by Imiquimod is characterized by the recruitment of several types of immune cells to the skin, including:

T cells: Specifically, the infiltration of CD4+ and CD8+ T cells is a prominent feature. A subset of these, the Th17 cells, are major producers of IL-17.

Neutrophils: These are abundant in the inflamed skin and contribute to the formation of microabscesses, a characteristic feature of psoriatic lesions.

Dendritic Cells: These antigen-presenting cells are crucial for initiating and shaping the immune response in the skin.

Without specific studies on this compound, it is not possible to provide data on its particular effects on these parameters.

Advanced Research Methodologies and Analytical Techniques

In Vitro Reporter Cell Line Systems for TLR Activation Studies

In vitro reporter cell line systems are indispensable tools for screening and characterizing the activity of Toll-like Receptor (TLR) agonists. These systems utilize engineered cell lines, most commonly Human Embryonic Kidney 293 (HEK293) cells, which are modified to express a specific TLR and a reporter gene linked to a promoter that is activated by TLR signaling.

HEK-Blue™ and HEK-Dual™ reporter cells are prominent examples used in the study of imidazoquinolines. invivogen.com These cells are engineered to express a specific human or mouse TLR, such as TLR7 or TLR8. invivogen.com The activation of the TLR pathway, typically through the MyD88-dependent signaling cascade, leads to the induction of the transcription factor NF-κB. invivogen.com This, in turn, drives the expression of a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), which can be easily quantified in the cell supernatant. invivogen.com

Studies using these systems have demonstrated that Imiquimod (B1671794) is a specific agonist for TLR7 in both human and mouse cells, with an inability to activate TLR8 even at high concentrations. invivogen.com This specificity is a key characteristic that distinguishes it from other imidazoquinolines like Resiquimod (R848), which activates both TLR7 and TLR8. invivogen.com The use of reporter cells allows for a controlled and high-throughput method to determine the potency and specificity of TLR agonists, ensuring the absence of contamination from other TLR ligands and validating their mode of action before further preclinical development. invivogen.cominvivogen.com

Table 1: Characteristics of Reporter Cell Lines in TLR Agonist Research

Cell Line Type Expressed TLR(s) Reporter Gene System Typical Application Reference
HEK-Blue™ TLR7 Human or Mouse TLR7 NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) Quantify TLR7 activation by measuring SEAP activity. invivogen.cominvivogen.com
HEK-Blue™ TLR8 Human or Mouse TLR8 NF-κB-inducible SEAP Test for TLR8 activation; used to confirm the TLR7-specificity of Imiquimod. invivogen.com

| HEK-Dual™ hTLR7 | Human TLR7 | NF-κB-inducible SEAP and IRF-inducible Lucia luciferase | Simultaneously assess NF-κB and Interferon Regulatory Factor (IRF) pathway activation. | invivogen.com |

Immunophenotyping Techniques for Immune Cell Analysis in Research

Immunophenotyping by flow cytometry is a powerful technique used to identify, quantify, and characterize immune cell populations within complex mixtures, such as dissociated tissues or peripheral blood. miltenyibiotec.com This method involves labeling cells with fluorescently-tagged antibodies that bind to specific cell surface or intracellular proteins, known as cluster of differentiation (CD) markers. miltenyibiotec.com

In preclinical research involving Imiquimod, flow cytometry is used to analyze the composition of the inflammatory infiltrate in skin and immune organs. researchgate.net For instance, in mouse models of Imiquimod-induced skin inflammation, dermal single-cell suspensions are prepared and analyzed to reveal changes in various immune cell subsets. Research has shown a significant increase in the numbers of plasmacytoid dendritic cells (pDCs), which are identified by markers such as B220. researchgate.net Other identified cell populations that increase following treatment include those expressing MHC-II and GR-1. researchgate.net

Single-cell RNA sequencing has further refined this analysis, identifying 10 major immune cell clusters in a psoriasis-like mouse model. dovepress.com This unbiased approach confirmed that the proportions of macrophages, NK/T cells, conventional dendritic cells (cDCs), and plasmacytoid dendritic cells (pDCs) were all increased in the skin of psoriatic mice. dovepress.com Such detailed characterization helps to elucidate which specific cell types are recruited and activated by the compound, providing crucial insights into its mechanism of action. miltenyibiotec.comdovepress.com

Table 2: Immune Cell Subsets Identified by Immunophenotyping in Imiquimod-Treated Mouse Models

Cell Population Key Markers Observation in Model Technique Reference
Plasmacytoid Dendritic Cells (pDCs) B220, GR-1 Increased numbers in treated skin. Flow Cytometry researchgate.net
Macrophages F4/80 Increased proportion in psoriatic lesions. Single-cell RNA-seq, IHC dovepress.com
NK/T Cells NK1.1, CD3 Increased proportion in psoriatic lesions. Single-cell RNA-seq dovepress.com
Conventional Dendritic Cells (cDCs) CD11c, MHC-II Increased proportion in psoriatic lesions. Single-cell RNA-seq dovepress.com

| General Inflammatory Cells | MHC-II, GR-1, CD45RB | Increased numbers in treated skin. | Flow Cytometry | researchgate.net |

Histopathological Evaluation in Animal Models of Disease

Histopathological evaluation is a cornerstone for assessing the effects of Imiquimod in animal models of skin disease, particularly the widely used Imiquimod-induced psoriasis-like mouse model. criver.com This technique involves the microscopic examination of fixed and stained tissue sections to identify pathological changes. nih.gov Skin samples from treated animals are typically stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cellular details and tissue architecture. nih.govjapsonline.com

The application of Imiquimod cream to mouse skin induces changes that closely mimic human plaque-type psoriasis. mdpi.com Histological analysis consistently reveals several key features:

Epidermal Thickening (Acanthosis): A significant increase in the thickness of the epidermis due to keratinocyte hyperproliferation. japsonline.commdpi.com

Hyperkeratosis: Thickening of the stratum corneum, the outermost layer of the skin. ijpp.com

Parakeratosis: Retention of nuclei in the stratum corneum, a sign of incomplete keratinocyte differentiation. japsonline.comijpp.com

Inflammatory Infiltrate: A dense infiltration of immune cells, including neutrophils and dendritic cells, into the dermis and epidermis. japsonline.commdpi.com

Neo-angiogenesis: The formation of new blood vessels in the dermis. mdpi.com

These features are quantified to score disease severity and to evaluate the efficacy of potential anti-psoriatic treatments. criver.comjapsonline.comijpp.com The robust and reproducible nature of these histological changes makes the Imiquimod model a valuable tool for preclinical drug evaluation. criver.com

Table 3: Key Histopathological Features in Imiquimod-Induced Skin Inflammation

Histopathological Feature Description Significance in Model Reference
Acanthosis Thickening of the viable layers of the epidermis. A hallmark of keratinocyte hyperproliferation, mimicking psoriasis. japsonline.commdpi.com
Hyperkeratosis Thickening of the stratum corneum (the outer, dead layer of skin). Represents abnormal scaling. ijpp.com
Parakeratosis Retention of nuclei in the cells of the stratum corneum. Indicates abnormally rapid cell turnover and incomplete differentiation. japsonline.comijpp.com
Munro's Microabscesses Collections of neutrophils in the stratum corneum. A characteristic, though not always present, feature of psoriasis. japsonline.com

| Inflammatory Cell Infiltration | Increased presence of immune cells (e.g., neutrophils, lymphocytes, dendritic cells) in the dermis and epidermis. | Represents the inflammatory component of the disease. | criver.commdpi.com |

Gene Expression Profiling (e.g., RT-qPCR, RNA-seq) for Mechanistic Insights

Gene expression profiling technologies are critical for uncovering the molecular mechanisms underlying the biological effects of Imiquimod. These methods measure the activity of thousands of genes simultaneously, providing a global picture of cellular responses.

RNA sequencing (RNA-seq) is a powerful, high-throughput method used to analyze the entire transcriptome of a sample. dovepress.comfrontiersin.org In the context of the Imiquimod-induced psoriasis model, RNA-seq has been applied to skin tissue to identify differentially expressed genes (DEGs) between treated and control groups. frontiersin.orgnih.gov These analyses have revealed the upregulation of genes involved in inflammatory pathways, keratinocyte proliferation and differentiation, and metabolism. frontiersin.orgnih.gov For example, studies have identified hundreds of upregulated and downregulated genes, with pathway analysis pointing to the significant involvement of metabolism-related signaling pathways. frontiersin.org

Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is used to validate the findings from RNA-seq and to quantify the expression levels of specific genes of interest. nih.govharvard.edu This targeted approach has been used to confirm the upregulation of key inflammatory and psoriasis-associated genes in Imiquimod-treated skin, such as S100A9, IL-17A, and various chemokines like CXCL1. nih.gov It has also been used to show the downregulation of genes like Rac2 following therapeutic interventions in the model. frontiersin.org Together, these techniques provide deep mechanistic insights into the signaling pathways modulated by Imiquimod.

Table 4: Selected Genes Differentially Regulated in Imiquimod-Treated Skin Models

Gene Function Regulation Analytical Method Reference
S100A9 Calcium-binding protein, pro-inflammatory alarmin Upregulated RT-qPCR, Bioinformatics nih.gov
IL-17A Pro-inflammatory cytokine, key in psoriasis pathogenesis Upregulated RT-PCR harvard.edu
TET1 / TET2 Epigenetic modifying enzymes (DNA demethylation) Downregulated RT-PCR harvard.edu
CXCL1 Chemokine (attracts neutrophils) Upregulated RT-qPCR nih.gov
Rac2 Small GTPase involved in cell migration Downregulated (by treatment) mRNA Sequencing, IHC frontiersin.org

| HDC | Histidine decarboxylase (histamine synthesis) | Transiently Upregulated | RT-qPCR | nih.gov |

Proteomic and Metabolomic Approaches in Preclinical Research for Pathway Analysis

Proteomics and metabolomics are advanced "omics" technologies that provide a large-scale, functional readout of biological systems by analyzing the entire set of proteins (proteome) and small-molecule metabolites (metabolome), respectively. mdpi.commdpi.com These approaches are increasingly used in preclinical research to identify biomarkers and understand the complex pathways affected by disease and therapeutic interventions, including in Imiquimod-induced models. mostwiedzy.pltd2inc.com

In the study of psoriasis-like inflammation induced by Imiquimod, these techniques help move beyond the genome and transcriptome to capture downstream biological effects. mostwiedzy.pl

Metabolomics: Untargeted metabolomic analysis of skin or serum from Imiquimod-treated mice has been performed to identify metabolic signatures. nih.govnih.gov Studies have revealed significant alterations in various metabolic pathways. For instance, a comprehensive analysis of a psoriasis-like model exacerbated by stress showed a promotion of linoleic acid metabolism. nih.gov Other studies have pointed to dysregulation of fatty acid metabolism as a key feature. mostwiedzy.pl

Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a given sample. nih.gov This allows for the discovery of differentially expressed proteins that are involved in disease pathogenesis. In related models of muscle atrophy, proteomic analysis has revealed changes in metabolism-related proteins and a shift in muscle fiber-type proteins, indicating profound metabolic and structural remodeling. nih.gov Joint analysis of proteomic and metabolomic data can reveal connections between altered protein expression and metabolic pathway dysregulation, such as in glutathione (B108866) metabolism and ferroptosis. nih.gov

These powerful analytical methods provide a systems-level view of the pathophysiology in preclinical models, offering novel insights into disease mechanisms and potential therapeutic targets. mdpi.commdpi.com

Table 5: Examples of Pathways Investigated by Proteomics and Metabolomics in Preclinical Models

Omic Approach Biological Sample Identified Pathway/Molecule Alteration Model Context Reference
Metabolomics Skin / Serum Promotion of linoleic acid metabolism Imiquimod-induced psoriasis-like model with stress nih.gov
Metabolomics Serum Dysregulation of long-chain fatty acids (e.g., 3-hydroxydodecanedioic acid) Psoriatic Arthritis (PsA) mostwiedzy.pl
Proteomics Muscle Upregulation of fast-twitch muscle proteins (e.g., MYH4, ACTN3) Hindlimb unloading-induced muscle atrophy nih.gov

| Integrated Proteomics & Metabolomics | Muscle | Alterations in glutathione metabolism, ferroptosis, and lysosome pathways | Hindlimb unloading-induced muscle atrophy | nih.gov |

Comparative Studies with Other Immune Response Modifiers and Tlr Agonists

Relative Potency and Selectivity Comparison with Parent Imiquimod (B1671794) and Other Imidazoquinolines (e.g., Resiquimod)

The imidazoquinoline family, which includes the parent compound Imiquimod and the more potent Resiquimod, has been the subject of intensive structure-activity relationship (SAR) studies. nih.govnih.gov These investigations aim to enhance potency and modulate receptor selectivity between TLR7 and TLR8, which are key to their immunomodulatory effects. nih.govnih.gov Imiquimod is primarily a TLR7 agonist, whereas Resiquimod is a potent dual TLR7/8 agonist. nih.govwikipedia.org The activation of TLR7 is associated with the induction of significant amounts of Type I interferons (IFN), particularly IFN-α, from plasmacytoid dendritic cells (pDCs). frontiersin.orgaai.org In contrast, TLR8 activation, predominantly on myeloid cells like monocytes and myeloid dendritic cells (mDCs), leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (B1171171) (IL-12). nih.govaai.org

Research into novel analogues has demonstrated that modifications to the imidazoquinoline scaffold can dramatically alter potency and selectivity. Resiquimod is noted to be significantly more potent than Imiquimod, inducing the same level of IFN-α and IFN-ω from human pDCs at a concentration ten times lower than Imiquimod (0.3 µM for Resiquimod vs. 3 µM for Imiquimod). nih.gov

A pivotal development in this area was the creation of a para-hydroxymethyl analogue of 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ). chemrxiv.org This compound, which can be identified as a form of 3-Hydroxymethyl Imiquimod based on its structure, demonstrated markedly enhanced potency and selectivity for TLR7. In human TLR7-transfected HEK blue cell reporter assays, this analogue exhibited an EC50 value of 0.23 µM. This represents a 37-fold increase in potency compared to Imiquimod. chemrxiv.org Furthermore, it showed only marginal activity on human TLR8, establishing it as a highly specific TLR7 agonist. chemrxiv.org The parent BBIQ compound itself was found to be a selective TLR7 agonist with an EC50 of approximately 2 µM, placing its potency between that of Imiquimod and Resiquimod. chemrxiv.orgresearchgate.net

The table below summarizes the comparative potency and selectivity of these key imidazoquinolines based on reporter cell assays.

CompoundTarget(s)Human TLR7 EC50 (µM)Human TLR8 EC50 (µM)Selectivity Profile
ImiquimodTLR7~8.5 (Varies by study)>100 (Inactive)TLR7 Specific researchgate.net
Resiquimod (R848)TLR7/8~0.1 - 0.3~2.8 - 4.0Dual TLR7/8 Agonist nih.govfrontiersin.orgresearchgate.net
BBIQTLR7~2.0 - 2.9>30 (Inactive)TLR7 Specific chemrxiv.orgresearchgate.net
para-hydroxymethyl IMDQ analogue (this compound derivative)TLR70.23 - 0.25~30.0Highly Selective TLR7 Agonist chemrxiv.org

These data highlight how specific chemical modifications, such as the addition of a hydroxymethyl group, can fine-tune the interaction with TLRs, leading to compounds with significantly improved potency and a more desirable, selective biological response.

Differential Immunomodulatory Profiles of Various Imidazoquinoline Analogues

The distinct cytokine profiles elicited by different imidazoquinoline analogues are a direct consequence of their relative selectivity for TLR7 versus TLR8. nih.gov The strategic development of analogues aims to tailor this immunomodulatory profile for specific therapeutic applications, such as vaccines or cancer immunotherapy, by balancing antiviral and pro-inflammatory responses.

TLR7-selective agonists, like Imiquimod and the more potent this compound derivative, primarily stimulate pDCs to produce large quantities of IFN-α. aai.orgnih.gov This is a critical component of antiviral immunity. In contrast, dual TLR7/8 agonists like Resiquimod, or TLR8-selective agonists, more strongly activate monocytes, macrophages, and mDCs, resulting in the robust production of pro-inflammatory cytokines including TNF-α, IL-6, and IL-12. aai.orgaai.org While these cytokines are vital for driving a Th1-type adaptive immune response, their systemic overproduction can lead to adverse inflammatory side effects. frontiersin.org

Studies have identified novel imidazoquinoline analogues that achieve a high IFN-α to TNF-α induction ratio. frontiersin.org Certain lead candidates were shown to induce IFN-α secretion from human leukocytes in a range comparable to Resiquimod, but with at least a tenfold reduction in TNF-α induction, a profile consistent with higher TLR7 specificity. frontiersin.org This differential profile is highly desirable for applications where a potent antiviral state is needed without excessive systemic inflammation.

The table below illustrates the differential cytokine induction profiles typical of TLR7-selective versus TLR8-active agonists in human peripheral blood mononuclear cells (PBMCs).

Agonist TypePrimary Target CellsKey Cytokines InducedPrimary Immune Response
TLR7-Selective (e.g., Imiquimod, this compound derivative)Plasmacytoid Dendritic Cells (pDCs) aai.orgHigh IFN-α, IFN-inducible chemokines (IP-10) nih.govaai.orgPotent antiviral state, activation of NK cells wikipedia.orgaai.org
TLR8-Active (e.g., Resiquimod, other TLR8 agonists)Monocytes, Myeloid Dendritic Cells (mDCs) aai.orgaai.orgHigh TNF-α, IL-12, IL-1β, IL-6 frontiersin.orgaai.orgaai.orgStrong pro-inflammatory response, Th1 polarization nih.gov

Synergistic or Antagonistic Research Interactions with Other Agents in Preclinical Models

The immunomodulatory properties of imidazoquinolines make them prime candidates for combination therapies, where they can synergize with other agents to enhance therapeutic outcomes, particularly in oncology. Preclinical studies have repeatedly demonstrated that TLR7/8 agonists can augment the efficacy of chemotherapies and other immunotherapies.

Synergistic Interactions:

With Chemotherapy: In a preclinical breast cancer model, nanoparticles combining Imiquimod with the chemotherapeutic agent gemcitabine (B846) demonstrated enhanced anticancer activity compared to either agent alone. researchgate.net The combination therapy stimulated the infiltration of monocytes into the tumor environment, potentiating the cytotoxic effect of gemcitabine. researchgate.net Another study noted a synergistic effect between Imiquimod and cladribine, leading to increased necrosis of chronic lymphocytic leukemia (CLL) cells. mdpi.com

With Checkpoint Inhibitors: A promising area of research is the combination of TLR agonists with immune checkpoint inhibitors. One study found that topical Imiquimod upregulated the expression of PD-1 on T-cells and its ligands (PD-L1/PD-L2) on myeloid cells. nih.gov While this can induce T-cell exhaustion, combining Imiquimod with an anti-PD-1 antibody resulted in a significantly more potent antitumor effect than either monotherapy, effectively "releasing the brakes" on the Imiquimod-activated T-cells. nih.gov

With Other Cytokines/Immunotherapies: Research has shown that combining a TLR7/8 agonist with IFN-γ or IL-15 can synergistically enhance the immune response. mdpi.com In another model, the systemic administration of IFN-I followed by topical Imiquimod application led to the death of treated tumor cells and also cleared distant metastases by sensitizing immune cells within the tumor microenvironment. news-medical.net

Antagonistic Interactions: The structural similarity within the imidazoquinoline family also allows for the development of specific antagonists. Research has shown that the conformation of the TLR7/8 dimeric receptor complex is highly sensitive to small steric changes in the ligand. researchgate.net

Competitive Antagonism: Studies have demonstrated that simple isomeric substitutions on the C2-alkyl group of an imidazoquinoline agonist can convert it into a competitive antagonist for both TLR7 and TLR8. researchgate.net This highlights that minor structural modifications can flip the molecular switch from an "on" (agonist) to an "off" (antagonist) signal.

Positional Isomerism: The position of substituents on the imidazoquinoline core is critical. It has been noted that placing a substituent at the 3H-position of the imidazole (B134444) motif, rather than the 1H-position required for agonism, can result in compounds with antagonistic properties that inhibit the receptors. jku.at

These findings underscore the versatility of the imidazoquinoline scaffold, which can be engineered to either stimulate the immune system synergistically with other treatments or to act as a specific antagonist to block TLR7/8 signaling when required.

Challenges and Future Directions in Research on 3 Hydroxymethyl Imiquimod

Elucidation of Specific Hydroxymethylation-Dependent Mechanisms and Biological Advantages

A primary challenge lies in distinguishing the precise mechanistic contributions of the 3-hydroxymethyl group from the broader effects of the parent imidazoquinoline scaffold. Future research must focus on whether this modification imparts unique biological activities beyond those of Imiquimod (B1671794).

One significant area of investigation is the impact of the hydroxymethyl group on Toll-like receptor selectivity. Structure-based design studies on similar TLR7/8 agonists have shown that modifying side chains can dramatically alter receptor preference. For instance, the truncation of a larger alcohol side chain to a hydroxymethyl group on a related scaffold resulted in a compound that was equipotent for both TLR7 and TLR8 acs.org. This is a remarkable advantage, as Imiquimod is primarily a TLR7 agonist, while its analogue Resiquimod activates both TLR7 and TLR8 nih.gov. The dual agonism of 3-Hydroxymethyl Imiquimod could lead to a different cytokine profile, potentially inducing higher levels of TNF-α (a TLR8-downstream marker) in addition to IFN-α (a TLR7-downstream marker), which could be advantageous in specific research contexts like cancer immunotherapy acs.org.

Furthermore, the role of hydroxymethylation in the broader biological environment warrants exploration. In research models of psoriasis using the parent compound Imiquimod, a key pathological feature is the alteration of DNA hydroxymethylation patterns, specifically the loss of 5-hydroxymethylcytosine (B124674) (5-hmC) in keratinocyte stem cells, regulated by ten-eleven translocation (TET) enzymes harvard.edumedicaljournals.se. While this refers to epigenetic modification rather than a direct mechanism of the drug, a key future direction is to investigate if this compound has any differential influence on these epigenetic pathways compared to Imiquimod itself. Elucidating these hydroxymethylation-dependent effects is critical to understanding the unique biological niche of this compound.

Exploration of Novel Preclinical Research Applications Beyond Current Areas

While Imiquimod has established applications in research models of viral infections, actinic keratosis, and basal cell carcinoma nih.govwikipedia.org, the distinct properties of 3-Hydroxymethyl Iquimod may open novel preclinical research avenues. Its potential for balanced TLR7/8 agonism suggests its utility could be explored in areas where a broader immune response is desirable.

Future preclinical studies should investigate its efficacy in models where dual TLR7/8 activation is considered beneficial, such as in certain cancer immunotherapy models. For example, combined TLR agonist therapies are being explored to generate potent anti-tumor immune responses researchgate.net. The intrinsic dual agonism of a single molecule like this compound could offer a more streamlined approach.

Additionally, the potential for altered central nervous system penetration or activity could be a novel area of research. While Imiquimod has been noted to induce hypothermia in mice when given intraperitoneally, this effect was absent with oral dosing, indicating complex pharmacokinetic-pharmacodynamic relationships that could be different for its hydroxylated metabolite fda.gov. Investigating the effects of this compound in neurological disease models, such as those for neurodegeneration where other heterocyclic compounds have been studied, could be a fruitful, unexplored direction googleapis.com.

Development of Advanced Delivery Systems for Targeted Research Applications in Animal Models

A significant hurdle for the in vivo application of imidazoquinolines is achieving targeted delivery to maximize local immune activation while minimizing systemic exposure. The development of advanced delivery systems for this compound is a critical future direction for preclinical research.

Building on research into the parent compound, novel formulation strategies could enhance the utility of its hydroxylated analog. Examples of such systems developed for Imiquimod include:

Phospholipid-free small unilamellar vesicles (PFSUV): These have been used to deliver Imiquimod to hepatocytes in liver cancer models, sustaining local interferon levels while reducing systemic exposure researchgate.net.

Micelle-based systems: D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS) micelles have been shown to improve the solubilization and skin retention of Imiquimod, which could be adapted for this compound nih.gov.

Nanoparticle complexes: Combining TLR agonists like Imiquimod with magnetic nanoparticles offers a framework for synergistic immune activation and enables imaging-based tracking of the agent to lymph nodes researchgate.net.

Future research should focus on loading this compound into these or similar advanced delivery platforms. The goal would be to create targeted systems for specific research applications in animal models, such as directing the compound to gut-associated lymphoid tissues via oral administration formulations or to specific tumor microenvironments through intravenously injected nanoparticles researchgate.net.

Further Structural Optimizations for Enhanced Potency, Selectivity, and In Vivo Stability in Research Models

While the 3-hydroxymethyl group itself represents a key structural modification, it also serves as a starting point for further optimization. A significant challenge in drug research is refining a lead compound to enhance desired characteristics like potency, receptor selectivity, and in vivo stability.

Future research should involve systematic structure-activity relationship (SAR) studies centered on the this compound scaffold. Based on research into related imidazoquinolines, several positions on the molecule are amenable to modification to tune its activity nih.gov.

Table 1: Potential Sites for Structural Optimization of this compound

Molecular Position Potential Modification Desired Outcome Rationale/Reference
C7-Position Introduction of methoxycarbonyl or other groups Modulate TLR7/8 selectivity and potency Modifications at the C7 position of the imidazoquinoline scaffold are known to impact TLR agonistic activity. nih.gov
N1-Position Alteration of the isobutyl group Fine-tune TLR7 vs. TLR8 selectivity The N1-substituent is critical for receptor-specific interactions. nih.gov
Hydroxymethyl Group Conversion to an ester or ether Create a prodrug for improved delivery or stability Prodrug strategies can enhance pharmacokinetic properties. researchgate.net

| Quinoline (B57606) Ring | Addition of fluorine or other halogens | Enhance binding potency | Halogen substitution can increase binding affinity through favorable interactions. researchgate.net |

One study demonstrated that introducing a benzyl (B1604629) alcohol group and a fluorine substitution into a related inhibitor series each increased activity by over tenfold researchgate.net. Another found that replacing a different chemical group with a hydroxymethyl moiety was a key step in creating a potent modulator researchgate.net. These examples underscore the potential for significant gains through iterative structural refinement. The ultimate goal is to generate second-generation analogs of this compound with optimized profiles for specific research applications in various in vivo models.

Comprehensive Investigation of Metabolic Fate and Pharmacokinetics in Diverse Research Models

A comprehensive understanding of a compound's metabolic fate and pharmacokinetics (PK) is fundamental for its development as a research tool. For this compound, this represents a significant research gap. While extensive PK data exists for the parent compound, Imiquimod, the specific profile of its hydroxylated derivative is not well-characterized.

Studies on Imiquimod have shown that it is metabolized by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, to form monohydroxylated metabolites nih.gov. This finding is directly relevant, as this compound is itself a hydroxylated form and may be a product of Imiquimod metabolism. A key challenge is to determine if this compound is a terminal metabolite or if it undergoes further biotransformation.

Future research must conduct thorough pharmacokinetic studies in diverse animal models (e.g., mice, rats, non-human primates) to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. This would involve measuring its concentration and that of any of its own metabolites in plasma and tissues over time.

The table below shows representative pharmacokinetic parameters for the parent compound, Imiquimod, after topical application in a human study, which can serve as a baseline for comparison in future preclinical studies of its 3-hydroxymethyl derivative nih.gov.

Table 2: Pharmacokinetic Parameters of Parent Compound Imiquimod (3.75% Cream, Day 21)

Parameter Mean Value (± Standard Deviation)
Cmax (ng/mL) 0.323 (± 0.159)
AUC(0-24) (ng·h/mL) 5.974 (± 3.088)
T½ (hours) 29.3 (± 17.0)

Data from a study involving daily application to the face and/or scalp in human subjects. nih.gov

A crucial research goal is to determine how the hydroxymethyl group affects key PK parameters such as bioavailability, plasma half-life (T½), and peak serum concentration (Cmax) compared to Imiquimod. This data is essential for designing rational experiments in research models and for understanding how the compound's disposition influences its biological activity.

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms through which 3-Hydroxymethyl Imiquimod exerts its immunomodulatory effects?

  • Methodological Answer : To investigate its mechanisms, focus on Toll-like receptor 7 (TLR7) activation assays using human/mouse immune cells. Measure cytokine profiles (e.g., IL-12, IFN-γ induction; IL-4/IL-5 suppression) via ELISA or multiplex assays. Validate TLR7 specificity by comparing responses in TLR7-knockout models . For mitochondrial interactions (NLRP3 inflammasome modulation), use mitochondrial stress tests and caspase-1 activity assays in myeloid cells .

Q. How should researchers design in vitro experiments to evaluate the cytokine modulation profile of this compound?

  • Methodological Answer : Use primary immune cells (e.g., dendritic cells, macrophages) or established cell lines (e.g., THP-1). Treat with this compound at concentrations near its EC50 (e.g., 2–5 μM) for 24–48 hours. Quantify cytokines via RNA-seq, qPCR, or protein-level assays (e.g., flow cytometry). Include controls for TLR8 to confirm specificity .

Q. What standard preclinical models are appropriate for studying the anti-tumor effects of this compound?

  • Methodological Answer : Use syngeneic murine tumor models (e.g., melanoma, squamous cell carcinoma) to assess local and systemic immune responses. For direct pro-apoptotic effects, employ cancer cell lines (e.g., SCC12, DFT1) and measure caspase-9 activation, PARP cleavage, and A20 protein degradation via Western blot .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-dependent efficacy between pro-inflammatory and direct antiviral effects of this compound?

  • Methodological Answer : Conduct parallel in vivo experiments comparing low (1%) and high (5%) doses in immunosuppressed models (e.g., vaccinia-infected mice). Measure viral load (qPCR), immune cell infiltration (histopathology), and cytokine storm markers (e.g., IL-6, TNF-α). Use transcriptomics to differentiate immune-mediated vs. direct antiviral pathways .

Q. What experimental strategies are recommended to validate the mitochondrial-dependent NLRP3 activation pathway of this compound?

  • Methodological Answer : Use NLRP3-knockout murine models or NLRP3 inhibitors (e.g., MCC950) in bone marrow-derived macrophages. Assess mitochondrial ROS production (MitoSOX assay), potassium efflux (Fluo-4 AM), and ASC speck formation. Compare results to imiquimod analogs lacking mitochondrial targeting .

Q. How can researchers optimize combinatorial therapies using this compound with other immunomodulators while avoiding antagonistic effects?

  • Methodological Answer : Apply synergy analysis (e.g., Chou-Talalay method) in in vitro tumor models. Test sequential vs. concurrent administration with checkpoint inhibitors (e.g., anti-PD-1) or chemotherapeutics (e.g., 5-fluorouracil). Monitor T-cell exhaustion markers (e.g., TIM-3, LAG-3) and tumor regression kinetics .

Q. What meta-analytical approaches are suitable for reconciling heterogeneous clinical outcomes in this compound trials?

  • Methodological Answer : Pool data from RCTs and prospective studies using random-effects models. Stratify by disease subtype (e.g., CIN vs. VAIN) and adjust for covariates (e.g., HPV status). Calculate odds ratios for histologic regression (primary endpoint) and discontinuation rates (safety endpoint) .

Key Considerations for Experimental Design

  • Contradiction Analysis : When conflicting data arise (e.g., dose-response discrepancies), use orthogonal validation methods (e.g., CRISPR-edited cell lines, pharmacodynamic biomarkers) .
  • Translational Gaps : Bridge in vitro findings to in vivo models by incorporating immune-competent hosts and longitudinal immune monitoring .
  • Ethical Compliance : For clinical trials, adhere to ICH guidelines for patient selection, blinding, and intention-to-treat analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.